Sevoflurane is a volatile anesthetic used in scientific research to induce general anesthesia in animal models. [] It belongs to the class of fluorinated ethers and plays a crucial role in facilitating various scientific experiments by rendering animals unconscious and unresponsive to painful stimuli.
Sevoflurane is known to react with carbon dioxide absorbents like soda lime, particularly at elevated temperatures. [] This reaction yields volatile byproducts, including compounds A and B, which have been identified in anesthesia circuits. Other degradation products, compounds C, D, and E, are formed in heated sealed systems. Reducing the temperature of soda lime can effectively inhibit the formation of these volatile degradation products.
The exact mechanism of action of sevoflurane is complex and not entirely understood. Research indicates that it depresses myocardial contractility by reducing transsarcolemmal calcium ion (Ca2+) influx. [] It also affects actin–myosin cross-bridge cycling in skinned muscle fibers. This may contribute to its negative inotropic effect. Additionally, sevoflurane appears to activate phospholipase C and protein kinase C, leading to an increase in intracellular Ca2+ concentration, which can influence glucose transport in skeletal muscle cells. []
Sevoflurane is characterized by a non-pungent odor and a low blood-gas partition coefficient, which contribute to its rapid uptake and elimination from the body. [, , ] It exhibits a blood-gas partition coefficient of 0.66 in children, considerably lower than that of isoflurane (1.25) and halothane (2.26). [] This property leads to a rapid onset and offset of anesthesia, making it a favorable choice for procedures requiring swift anesthetic induction and recovery.
CAS No.: 40934-68-7
CAS No.: 24622-61-5
CAS No.: 105227-32-5
CAS No.: 16169-16-7
CAS No.: 1912-55-6
CAS No.: 47447-53-0